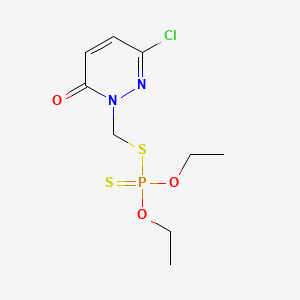
3-Formylrifamycin SV O-(6-phenoxyhexyl)oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Formylrifamycin SV O-(6-phenoxyhexyl)oxime is a derivative of rifamycin, a class of antibiotics known for their broad-spectrum antibacterial activity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylrifamycin SV O-(6-phenoxyhexyl)oxime typically begins with 3-Formylrifamycin SV. The key step involves the formation of the oxime derivative through the reaction of 3-Formylrifamycin SV with hydroxylamine hydrochloride in the presence of a base such as pyridine. The resulting oxime is then reacted with 6-phenoxyhexyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous flow synthesis methods have been explored to improve yield and reduce production costs. These methods involve the use of microreactors to facilitate efficient mixing and heat transfer, leading to higher yields and more consistent product quality .
化学反应分析
Types of Reactions
3-Formylrifamycin SV O-(6-phenoxyhexyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.
Substitution: The phenoxyhexyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reactions typically involve alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
科学研究应用
Chemistry: Used as a precursor for synthesizing other rifamycin derivatives with enhanced antibacterial properties.
Biology: Investigated for its role in inhibiting bacterial RNA polymerase, making it a valuable tool in studying bacterial transcription mechanisms.
Medicine: Explored for its potential as an antibiotic for treating infections caused by resistant bacterial strains.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
作用机制
The mechanism of action of 3-Formylrifamycin SV O-(6-phenoxyhexyl)oxime involves binding to the beta subunit of bacterial RNA polymerase, thereby inhibiting RNA synthesis. This action effectively halts bacterial growth and replication. The compound’s unique structure allows it to overcome resistance mechanisms that affect other rifamycin derivatives .
相似化合物的比较
Similar Compounds
Rifampicin: Another rifamycin derivative with similar antibacterial activity but different pharmacokinetic properties.
Rifabutin: Known for its effectiveness against Mycobacterium avium complex infections.
Rifaximin: Used primarily for treating gastrointestinal infections due to its poor absorption and localized action in the gut.
Uniqueness
3-Formylrifamycin SV O-(6-phenoxyhexyl)oxime stands out due to its enhanced stability and ability to overcome certain bacterial resistance mechanisms. Its unique structural modifications provide it with distinct pharmacological properties, making it a valuable addition to the arsenal of rifamycin antibiotics .
属性
CAS 编号 |
41970-88-1 |
|---|---|
分子式 |
C50H64N2O14 |
分子量 |
917.0 g/mol |
IUPAC 名称 |
[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-6-phenoxyhexoxyiminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C50H64N2O14/c1-27-18-17-19-28(2)49(60)52-40-35(26-51-64-24-16-11-10-15-23-62-34-20-13-12-14-21-34)44(57)37-38(45(40)58)43(56)32(6)47-39(37)48(59)50(8,66-47)63-25-22-36(61-9)29(3)46(65-33(7)53)31(5)42(55)30(4)41(27)54/h12-14,17-22,25-27,29-31,36,41-42,46,54-58H,10-11,15-16,23-24H2,1-9H3,(H,52,60)/b18-17+,25-22+,28-19+,51-26+ |
InChI 键 |
PDZVXTXKZAMECM-WGWNJRDGSA-N |
手性 SMILES |
CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/OCCCCCCOC5=CC=CC=C5)\C |
规范 SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCCCCCCOC5=CC=CC=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-{[(1-Hydroxy-1-phenylpropan-2-yl)amino]methyl}-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B13741100.png)
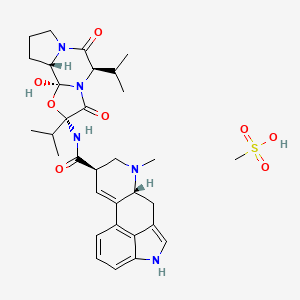
![Naphtho[1,2-d]thiazolium, 1-(3-sulfopropyl)-2-[2-[[1-(3-sulfopropyl)naphtho[1,2-d]thiazol-2(1H)-ylidene]methyl]-1-butenyl]-, inner salt](/img/structure/B13741104.png)
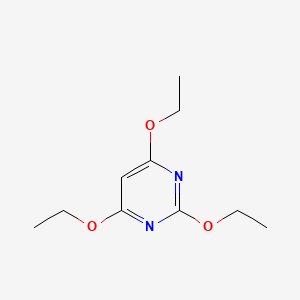
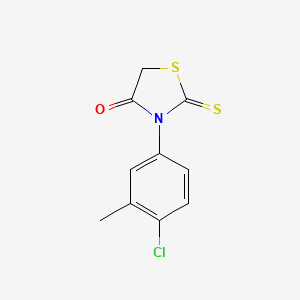
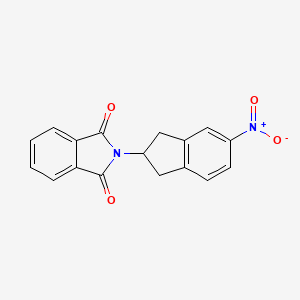


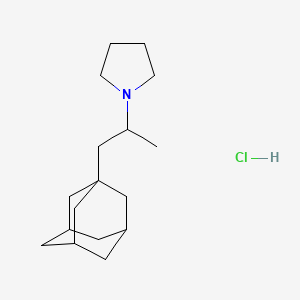

![(4-Nitrophenyl) 2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetate](/img/structure/B13741141.png)
![Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,6,8-tris(acetyloxy)octahydro-7-indolizinyl este](/img/structure/B13741150.png)
